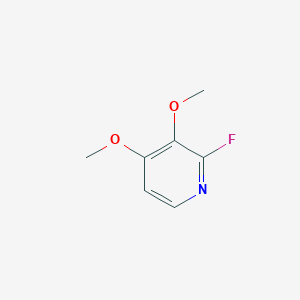

2-Fluoro-3,4-dimethoxypyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8FNO2 |

|---|---|

Molecular Weight |

157.14 g/mol |

IUPAC Name |

2-fluoro-3,4-dimethoxypyridine |

InChI |

InChI=1S/C7H8FNO2/c1-10-5-3-4-9-7(8)6(5)11-2/h3-4H,1-2H3 |

InChI Key |

FZEATTGQUHEFPC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=C1)F)OC |

Origin of Product |

United States |

Foundational & Exploratory

2-Fluoro-3,4-dimethoxypyridine chemical structure

Technical Monograph: 2-Fluoro-3,4-dimethoxypyridine

Part 1: Executive Summary & Structural Logic

2-Fluoro-3,4-dimethoxypyridine (CAS: 1228897-86-6) represents a specialized heterocyclic building block in medicinal chemistry.[1] While structurally related to the ubiquitous proton pump inhibitor (PPI) intermediate 2-(chloromethyl)-3,4-dimethoxypyridine, this ring-fluorinated analog offers a distinct reactivity profile.[1]

The presence of the fluorine atom at the C2 position, adjacent to the ring nitrogen, creates a highly activated electrophilic center. Unlike its chloro-counterpart, the C2-F bond provides a unique balance of metabolic stability and susceptibility to nucleophilic aromatic substitution (

Structural Analysis & Electronic Effects

-

The Fluorine Effect (C2): The high electronegativity of fluorine at the

-position (ortho to Nitrogen) inductively withdraws electron density, activating the ring towards nucleophilic attack. However, the strong C-F bond (approx. 116 kcal/mol) requires specific conditions for cleavage. -

The Dimethoxy Shield (C3, C4): The methoxy groups at positions 3 and 4 are electron-donating (mesomeric effect,

). This electron donation increases the electron density of the pyridine ring, theoretically deactivating it towards -

The Net Result: The molecule exists in a "push-pull" electronic state.[1] The activation by the ring nitrogen and the 2-fluoro group overcomes the deactivation by the methoxy groups, allowing for controlled substitution reactions with amines, thiols, or alkoxides—a critical feature for fragment-based drug discovery (FBDD).

Part 2: Synthesis Protocols

The synthesis of 2-Fluoro-3,4-dimethoxypyridine is best approached via a Halex (Halogen Exchange) reaction, utilizing the commercially available 2-chloro-3,4-dimethoxypyridine as the precursor.[1] This method is preferred over direct fluorination due to regioselectivity control.

Protocol A: Halex Fluorination (Phase-Transfer Catalyzed)[1]

Objective: Conversion of 2-chloro-3,4-dimethoxypyridine to 2-fluoro-3,4-dimethoxypyridine.

Principle: Nucleophilic aromatic substitution (

Materials:

-

Precursor: 2-Chloro-3,4-dimethoxypyridine (1.0 eq)

-

Reagent: Anhydrous Potassium Fluoride (Spray-dried, 2.5 eq)

-

Catalyst: 18-Crown-6 (0.1 eq) or Tetraphenylphosphonium bromide (

)[1] -

Solvent: Anhydrous Sulfolane or DMSO (High boiling point required)

Step-by-Step Methodology:

-

Drying (Critical): The success of Halex reactions depends on the absence of water. Dry the KF in a vacuum oven at 150°C for 12 hours prior to use. Azeotropically dry the solvent (Sulfolane) with toluene if necessary.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under

atmosphere), dissolve 2-chloro-3,4-dimethoxypyridine in Sulfolane (0.5 M concentration). -

Reagent Addition: Add the activated KF and the phase transfer catalyst (18-Crown-6).

-

Thermolysis: Heat the reaction mixture to 140–150°C . Monitor via HPLC or TLC. The reaction typically requires 12–24 hours. Note: The electron-donating methoxy groups retard the reaction rate compared to unsubstituted 2-chloropyridine, necessitating higher temperatures.[1]

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with water (5x reaction volume) to dissolve salts and Sulfolane.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: The product is purified via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Data Summary Table: Synthesis Parameters

| Parameter | Specification | Rationale |

| Temperature | 140–150°C | Required to overcome activation energy barrier increased by OMe groups.[1] |

| Solvent | Sulfolane/DMSO | Polar aprotic solvent stabilizes the transition state; high boiling point.[1] |

| Stoichiometry | 2.5 eq KF | Excess F- drives equilibrium; KCl precipitation drives reaction forward.[1] |

| Catalyst | 18-Crown-6 | Solubilizes K+ in organic phase, leaving "naked" F- for attack.[1] |

Part 3: Reactivity & Applications

The primary utility of 2-Fluoro-3,4-dimethoxypyridine lies in its role as a privileged electrophile .[1] The 2-Fluoro group is a superior leaving group compared to chlorine in

Experimental Workflow: Diversification

The following diagram illustrates the synthesis of the scaffold and its downstream application in generating amino-pyridine libraries (common in kinase inhibitor design).

Figure 1: Synthesis pathway from chloro-precursor to fluoro-scaffold and subsequent derivatization.

Key Application: Radiolabeling Precursor

This structure is also relevant in Positron Emission Tomography (PET) .[3][4] The 3,4-dimethoxy motif is found in neurological drugs. The 2-fluoro position can be isotopically labeled (

Part 4: Characterization & Safety

Spectral Fingerprint (Expected)

-

NMR (400 MHz,

-

3.85 (s, 3H,

-

6.50 (d, 1H, H-5), 7.80 (dd, 1H, H-6). Note: H-6 will show coupling to the Fluorine atom (approx

-

3.85 (s, 3H,

-

NMR:

-

Single peak expected around

-70 to -80 ppm (relative to

-

Safety Protocol

-

Hazard: Fluorinated pyridines can be toxic and skin irritants.

-

Handling: All manipulations involving KF at high temperatures must be performed behind a blast shield due to the risk of thermal runaway or solvent decomposition.

-

Waste: Fluoride-containing waste must be segregated and treated with calcium salts (

) to precipitate calcium fluoride before disposal.[1]

References

-

Synthesis of Fluorinated Heterocycles (Halex Reaction)

-

Reactivity of 2-Fluoropyridines

-

Application in Medicinal Chemistry (PPI Scaffolds)

-

Commercial Availability & Properties

Sources

- 1. 163234-74-0|2-Fluoro-3-methoxypyridine|BLD Pharm [bldpharm.com]

- 2. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride | 72830-09-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Enhanced Nucleophilic Fluorination and Radiofluorination of Organosilanes Appended with Potassium-Chelating Leaving Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to 2-Fluoro-3,4-dimethoxypyridine: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 2-Fluoro-3,4-dimethoxypyridine, a fluorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, characterization, and prospective utility.

Introduction: The Significance of Fluorinated Pyridines

Fluorine-containing organic molecules have become increasingly vital in the development of pharmaceuticals and agrochemicals.[1][2][3][4][5] The introduction of fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[2][4][5] Pyridine scaffolds are also prevalent in numerous bioactive compounds.[1] Consequently, the strategic combination of a fluorine atom and a pyridine ring, as seen in 2-Fluoro-3,4-dimethoxypyridine, presents a promising avenue for the discovery of novel chemical entities with enhanced biological activity.

While direct literature on 2-Fluoro-3,4-dimethoxypyridine is not extensively available, this guide will extrapolate from related structures and synthetic methodologies to provide a robust framework for its preparation and analysis.

Physicochemical Properties and Molecular Weight

The fundamental characteristics of 2-Fluoro-3,4-dimethoxypyridine are crucial for its handling, characterization, and application. The molecular formula is C₇H₈FNO₂, and its calculated molecular weight is 157.14 g/mol .

| Property | Value |

| Molecular Formula | C₇H₈FNO₂ |

| Molecular Weight | 157.14 g/mol |

| Appearance (Predicted) | Colorless to light yellow liquid or low-melting solid |

| Solubility (Predicted) | Soluble in organic solvents such as dichloromethane, chloroform, and methanol |

Proposed Synthesis of 2-Fluoro-3,4-dimethoxypyridine

A plausible synthetic route to 2-Fluoro-3,4-dimethoxypyridine can be envisioned starting from commercially available precursors. The following multi-step synthesis is proposed, drawing parallels from established methodologies for related pyridine derivatives.[6][7][8]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2003082821A1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]

- 7. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]

An In-Depth Technical Guide to the NMR Spectra of 2-Fluoro-3,4-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and ¹⁹F) of 2-Fluoro-3,4-dimethoxypyridine. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization by NMR is paramount. This document, authored from the perspective of a Senior Application Scientist, synthesizes established principles of NMR spectroscopy with practical insights into experimental design and data interpretation for fluorinated heterocyclic systems.

Introduction: The Structural Significance of 2-Fluoro-3,4-dimethoxypyridine

2-Fluoro-3,4-dimethoxypyridine is a substituted pyridine ring, a core scaffold in numerous pharmaceuticals. The introduction of a fluorine atom and two methoxy groups significantly influences the electronic environment and, consequently, the biological activity and physicochemical properties of the molecule. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

The presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a sensitive probe for structural analysis.[1][2][3] The interplay of through-bond scalar couplings between ¹H, ¹³C, and ¹⁹F nuclei offers a wealth of information for definitive signal assignment.

Predicted NMR Spectra and Interpretation

The following sections detail the anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for each nucleus in 2-Fluoro-3,4-dimethoxypyridine. These predictions are based on established data for similarly substituted pyridine derivatives and fundamental NMR principles.[4][5][6]

¹H NMR Spectrum: A Window into the Proton Environment

The proton NMR spectrum is expected to show two distinct aromatic proton signals and two signals for the methoxy groups.

Table 1: Predicted ¹H NMR Spectral Data for 2-Fluoro-3,4-dimethoxypyridine

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-5 | ~7.5 - 7.8 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 5-6 Hz, ⁴J(H5-F2) ≈ 2-3 Hz | The proton at position 5 is coupled to the adjacent proton at position 6 (ortho coupling) and exhibits a smaller, long-range coupling to the fluorine at position 2. |

| H-6 | ~8.0 - 8.2 | Doublet (d) | ³J(H6-H5) ≈ 5-6 Hz | The proton at position 6 is primarily coupled to the adjacent proton at position 5. Any long-range coupling to the fluorine would be minimal. |

| 3-OCH₃ | ~3.9 - 4.1 | Singlet (s) | - | The methoxy protons are not coupled to any other protons. |

| 4-OCH₃ | ~3.8 - 4.0 | Singlet (s) | - | The methoxy protons are not coupled to any other protons. |

¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will be significantly influenced by the fluorine atom, leading to C-F couplings that can span several bonds.[7][8] For clarity, a proton-decoupled spectrum is assumed, but the C-F couplings will remain. To obtain simplified singlets for each carbon, a ¹H and ¹⁹F double decoupling experiment would be necessary.[7]

Table 2: Predicted ¹³C NMR Spectral Data for 2-Fluoro-3,4-dimethoxypyridine

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F coupled) | Predicted Coupling Constants (J, Hz) | Rationale |

| C-2 | ~158 - 162 | Doublet (d) | ¹J(C2-F2) ≈ 230-250 Hz | The carbon directly attached to the fluorine will exhibit a large one-bond coupling constant. |

| C-3 | ~140 - 145 | Doublet (d) | ²J(C3-F2) ≈ 20-30 Hz | A two-bond coupling to fluorine is expected. |

| C-4 | ~150 - 155 | Singlet or small doublet | ⁴J(C4-F2) ≈ 0-3 Hz | The four-bond coupling to fluorine is likely to be very small or unresolved. |

| C-5 | ~115 - 120 | Doublet (d) | ³J(C5-F2) ≈ 5-10 Hz | A three-bond coupling to fluorine is anticipated. |

| C-6 | ~145 - 150 | Singlet or small doublet | ⁴J(C6-F2) ≈ 0-3 Hz | The four-bond coupling to fluorine is likely to be very small or unresolved. |

| 3-OCH₃ | ~56 - 58 | Singlet | - | No significant coupling to fluorine is expected. |

| 4-OCH₃ | ~55 - 57 | Singlet | - | No significant coupling to fluorine is expected. |

¹⁹F NMR Spectrum: A Sensitive Probe of the Molecular Environment

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine at the C-2 position. The chemical shift is sensitive to the electronic environment and the solvent used.[2][3][9]

Table 3: Predicted ¹⁹F NMR Spectral Data for 2-Fluoro-3,4-dimethoxypyridine

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| F-2 | ~ -70 to -90 | Doublet of doublets (dd) | ⁴J(F2-H5) ≈ 2-3 Hz, ⁵J(F2-H6) ≈ 0-1 Hz | The fluorine at position 2 will be coupled to the proton at position 5 (four-bond coupling) and potentially a very small, often unresolved, five-bond coupling to the proton at position 6. |

Experimental Protocols

To obtain high-quality NMR spectra of 2-Fluoro-3,4-dimethoxypyridine, the following experimental workflow is recommended.

Sample Preparation

-

Dissolve approximately 5-10 mg of 2-Fluoro-3,4-dimethoxypyridine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[3]

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an appropriate fluorine-containing reference for ¹⁹F NMR (e.g., CFCl₃).[6][10]

NMR Data Acquisition

The following diagram illustrates the general workflow for acquiring the necessary NMR data.

Caption: The logical flow of NMR data integration for structural elucidation.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H, ¹³C, and ¹⁹F NMR spectra of 2-Fluoro-3,4-dimethoxypyridine. By understanding the predicted chemical shifts, multiplicities, and coupling constants, researchers can more effectively acquire and interpret experimental data, leading to unambiguous structural confirmation. The provided experimental protocols and logical workflows serve as a practical framework for the analysis of this and other fluorinated heterocyclic compounds, ultimately aiding in the advancement of drug discovery and materials science research.

References

-

EPFL. 13C NMR with 1H and 19F double decoupling. Available at: [Link] [Accessed February 6, 2026].

-

ResearchGate. 1 H NMR spectra of a sample containing 0.05 M pyridine. Available at: [Link] [Accessed February 6, 2026].

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link] [Accessed February 6, 2026].

-

Gaggini, F., Le-Pair, A., Leenders, F. et al. 19F-centred NMR analysis of mono-fluorinated compounds. Commun Chem5 , 38 (2022). Available at: [Link] [Accessed February 6, 2026].

-

Rasala, D. 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters26 , 227-235 (1993). Available at: [Link] [Accessed February 6, 2026].

-

ResearchGate. NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants in Pentafluorobenzene and Tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Available at: [Link] [Accessed February 6, 2026].

-

ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available at: [Link] [Accessed February 6, 2026].

-

University of Ottawa. 19Flourine NMR. Available at: [Link] [Accessed February 6, 2026].

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link] [Accessed February 6, 2026].

-

Gerig, J. T. Fluorine NMR. Available at: [Link] [Accessed February 6, 2026].

-

Fluorine Notes. NMR spectral characteristics of fluorocontaining pyridines. Available at: [Link] [Accessed February 6, 2026].

- Yuan, J., Zhang, Y., Huang, G., Ma, M., Yang, T., Yang, L., Zhang, S., Mao, P., & Qu, L. (2021). Site-Specific CH Chalcogenation of Quinoxalin-2(1H)

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link] [Accessed February 6, 2026].

-

PubChem. 2-Fluoro-3-methoxypyridine. Available at: [Link] [Accessed February 6, 2026].

-

Canadian Science Publishing. THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Available at: [Link] [Accessed February 6, 2026].

- Dayie, K. T., & Tolbert, B. S. (2006). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMCID: PMC1564417.

-

Loughborough University Research Repository. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Available at: [Link] [Accessed February 6, 2026].

-

ChemSynthesis. 2-fluoro-3-(4-methoxyphenyl)pyridine. Available at: [Link] [Accessed February 6, 2026].

-

CrystEngComm. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. Available at: [Link] [Accessed February 6, 2026].

- Fustero, S., Sanchez-Rosello, M., Barrio, P., Simon-Fuentes, A., & Perez-Carrio, C. (2012). The formation of all-cis-(multi)

- Rayner, P. J., & Duckett, S. B. (2018).

- Jackson, T. A., Rohde, J. U., & Que, L. (2008). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 2-methoxypropane. Available at: [Link] [Accessed February 6, 2026].

-

ResearchGate. Fluorinated heterocyclic compounds. 4‐fluoro‐2‐pyridone. Available at: [Link] [Accessed February 6, 2026].

-

Preprints.org. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available at: [Link] [Accessed February 6, 2026].

Sources

- 1. 19Flourine NMR [chem.ch.huji.ac.il]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 7. epfl.ch [epfl.ch]

- 8. acdlabs.com [acdlabs.com]

- 9. biophysics.org [biophysics.org]

- 10. 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl isopropyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Fluoro-3,4-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department]

Abstract

As a key building block in contemporary medicinal chemistry, 2-Fluoro-3,4-dimethoxypyridine presents both significant synthetic utility and notable safety considerations. This in-depth technical guide provides a comprehensive overview of the potential hazards associated with this compound, offering a framework for its safe handling, storage, and disposal. By synthesizing data from structurally related compounds and adhering to established laboratory safety principles, this document aims to empower researchers to mitigate risks and foster a secure research environment. This guide is intended for professionals in research and drug development and should be used in conjunction with a thorough, compound-specific risk assessment and the most current Safety Data Sheet (SDS) available from your supplier.

Hazard Identification and Risk Profile

-

Skin and Eye Irritation: Many fluorinated pyridines are known to cause skin irritation and serious eye irritation[1][2][3]. Direct contact with the skin may lead to redness and discomfort, while eye contact could result in significant damage.

-

Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation[1][3].

-

Acute Toxicity: Harmful if swallowed is a common warning for similar compounds[2][3][4]. Depending on the specific toxicology, it may also be harmful if inhaled or in contact with skin[5].

-

Flammability: While the physical state of 2-Fluoro-3,4-dimethoxypyridine will determine its flammability, related liquid pyridine derivatives are often flammable[1][6][7]. Solid reagents can still pose a fire risk, especially in the presence of an ignition source.

-

Aquatic Toxicity: Some related pyridine compounds are toxic to aquatic life with long-lasting effects[8][9].

GHS Hazard Classification (Predicted)

Based on data from analogous compounds, the predicted GHS classification for 2-Fluoro-3,4-dimethoxypyridine is summarized in the table below.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][7] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[1][3][10] |

Prudent Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for the safe handling of 2-Fluoro-3,4-dimethoxypyridine.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source.

-

Fume Hood: All manipulations of 2-Fluoro-3,4-dimethoxypyridine, including weighing, dispensing, and reaction setup, must be conducted in a properly functioning chemical fume hood.

-

Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors[7][11].

Standard Operating Procedure (SOP) for Safe Handling

The following step-by-step protocol outlines the essential procedures for safely handling 2-Fluoro-3,4-dimethoxypyridine.

Experimental Workflow for Safe Handling

Caption: A logical workflow for the safe handling of 2-Fluoro-3,4-dimethoxypyridine.

-

Preparation:

-

Don appropriate Personal Protective Equipment (PPE) as detailed in Section 3.

-

Verify that the chemical fume hood is operational and the sash is at the appropriate height.

-

-

Handling:

-

Weigh the required amount of 2-Fluoro-3,4-dimethoxypyridine in the fume hood. Use a tared, sealed container to minimize exposure.

-

Carefully dispense the compound into the reaction vessel within the fume hood.

-

-

Reaction:

-

Assemble the reaction apparatus, ensuring all joints are properly sealed.

-

Conduct the reaction with continuous monitoring.

-

-

Cleanup and Disposal:

-

Decontaminate all glassware that has come into contact with the compound.

-

Dispose of all waste, including contaminated PPE, in a designated hazardous waste container.

-

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is a critical barrier against exposure.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing[7].

-

Skin Protection:

-

Gloves: Wear nitrile gloves that have been inspected for tears or holes before use. Dispose of contaminated gloves immediately and wash hands thoroughly.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

-

Respiratory Protection: For situations where engineering controls may not be sufficient, such as a large spill, a NIOSH-approved respirator with an appropriate cartridge should be used.

PPE Selection Logic

Caption: Matching potential hazards with the appropriate personal protective equipment.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

-

In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1][2].

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2].

-

In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][2].

-

In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[2].

-

Spill Response:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

For large spills, contact your institution's environmental health and safety department.

-

Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[7][11].

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or waterways[7][8].

Reactivity Profile

Fluorinated pyridines can participate in nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom is displaced by a nucleophile. The reactivity of 2-fluoropyridines in SNAr reactions is significantly higher than that of their chloro-analogues[12]. This enhanced reactivity should be considered when planning synthetic routes to avoid unintended or overly vigorous reactions. Reactions with strong nucleophiles may be highly exothermic and require careful temperature control.

Conclusion

While 2-Fluoro-3,4-dimethoxypyridine is a valuable tool in drug discovery and development, a thorough understanding of its potential hazards is paramount. By implementing robust engineering controls, adhering to safe handling protocols, and utilizing appropriate personal protective equipment, researchers can confidently and safely harness the synthetic potential of this important building block.

References

-

Autech. (2025, March 6). Safety Data Sheet. Retrieved from [Link]

-

J&K Scientific. (n.d.). 2-Fluoro-3-methoxypyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-3-methoxypyridine. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-methoxypyridine. Retrieved from [Link]

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. fishersci.com [fishersci.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. 4-Fluoro-2-methoxypyridine | C6H6FNO | CID 338458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride | 72830-09-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 163234-74-0|2-Fluoro-3-methoxypyridine|BLD Pharm [bldpharm.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Electrophilic Fluorination of 3,4-Dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive experimental protocol for the synthesis of fluorinated 3,4-dimethoxypyridine, a valuable scaffold in medicinal chemistry. Fluorine's unique properties can significantly enhance the pharmacological profile of drug candidates. This document outlines a detailed procedure for the direct electrophilic fluorination of 3,4-dimethoxypyridine using Selectfluor® (F-TEDA-BF₄). The protocol includes considerations for reaction setup, monitoring, work-up, purification, and characterization of the resulting fluorinated product. Furthermore, this note emphasizes the critical safety precautions required when handling potent fluorinating agents.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The presence of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Fluorinated pyridine moieties, in particular, are prevalent in a wide array of pharmaceuticals and agrochemicals.[2][3] The 3,4-dimethoxypyridine core serves as a versatile starting material, and its selective fluorination opens avenues to novel chemical entities with potentially enhanced therapeutic properties.

This guide details a robust and accessible method for the electrophilic fluorination of 3,4-dimethoxypyridine. The protocol is designed to be self-validating, with clear explanations for each step, ensuring both reproducibility and safety in the laboratory.

Mechanistic Rationale: Electrophilic Aromatic Substitution

The fluorination of 3,4-dimethoxypyridine with an electrophilic fluorine source, such as Selectfluor®, proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The electron-rich nature of the pyridine ring, further activated by the two electron-donating methoxy groups, facilitates the attack by the electrophilic fluorine. The regioselectivity of the reaction is governed by both electronic and steric factors. The positions ortho and para to the activating methoxy groups are electronically favored for substitution. However, steric hindrance from the adjacent methoxy group at position 3 may influence the final product distribution.

Experimental Protocol: Fluorination of 3,4-Dimethoxypyridine with Selectfluor®

This protocol is designed for the synthesis of fluorinated 3,4-dimethoxypyridine on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3,4-Dimethoxypyridine | ≥98% | Commercially Available | --- |

| Selectfluor® (F-TEDA-BF₄) | ≥95% | Commercially Available | Handle with care in a fume hood.[4] |

| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available | --- |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | --- |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | --- | Prepared in-house | --- |

| Brine (Saturated NaCl Solution) | --- | Prepared in-house | --- |

| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Commercially Available | --- |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |

| Ethyl Acetate | ACS Grade | Commercially Available | For chromatography |

| Hexanes | ACS Grade | Commercially Available | For chromatography |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen inlet

-

Temperature-controlled oil bath

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask under an argon atmosphere, dissolve 3,4-dimethoxypyridine (1.0 eq) in anhydrous acetonitrile (0.1 M solution).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add Selectfluor® (1.1 eq) portion-wise over 10-15 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The starting material and product should have different Rf values.

-

Work-up: Upon completion of the reaction, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of acetonitrile).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[5]

Product Characterization

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic shifts for the aromatic protons and the methoxy groups. The introduction of a fluorine atom will result in through-bond J-coupling to nearby protons, which will be observable as splitting of the proton signals.

-

¹³C NMR: The carbon NMR spectrum will show the signals for the pyridine ring carbons and the methoxy carbons. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF).

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal for the newly introduced fluorine atom.[6][7] The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Mass Spectrometry (MS)

The mass spectrum of the product should show a molecular ion peak corresponding to the mass of the fluorinated 3,4-dimethoxypyridine.[8][9] The isotopic pattern of the molecular ion should be consistent with the elemental composition.

Safety and Handling Precautions

Working with fluorinating agents requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[10]

-

Fume Hood: All manipulations involving Selectfluor® should be performed in a well-ventilated chemical fume hood.[11]

-

Handling Selectfluor®: Selectfluor® is a stable, non-hygroscopic solid, making it easier to handle than many other fluorinating agents.[12] However, it is a strong oxidizing agent and should be kept away from combustible materials.[4] Avoid inhalation of dust and contact with skin and eyes.[11][13]

-

Storage: Store Selectfluor® in a cool, dry, and well-ventilated area away from incompatible substances.[14]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a detailed and practical guide for the synthesis of fluorinated 3,4-dimethoxypyridine via electrophilic fluorination. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable compound for applications in drug discovery and development. The principles and techniques described herein are broadly applicable to the fluorination of other electron-rich heterocyclic systems.

References

- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.

- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960.

- Tanaka, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 255-269.

- Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

-

Organic Chemistry Portal. (n.d.). Selectfluor. Retrieved from [Link]

- Google Patents. (n.d.). CN120965573A - Synthesis method of 2-bromo-5-fluoro-4-methoxypyridine.

- Journal of Chromatographic Science. (1966).

-

MPG.PuRe. (n.d.). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Retrieved from [Link]

- Journal of the American Chemical Society. (2014).

-

J-Stage. (n.d.). Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. Retrieved from [Link]

- Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. 94, 46-53.

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]

-

PubMed. (2024). Selectfluor Mediated Direct C-H Fluorination of 3-Heteroaryl-Oxindoles. Retrieved from [Link]

-

PubMed. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Retrieved from [Link]

- Journal of the American Chemical Society. (2014).

-

Fluorine Notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Retrieved from [Link]

-

Preprints.org. (2022, June 30). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Retrieved from [Link]

-

PMC. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Retrieved from [Link]

-

PMC. (2022, November 24). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Retrieved from [Link]

- Google Patents. (n.d.). CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines.

-

Semantic Scholar. (2017, November 17). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Retrieved from [Link]

- Google Patents. (n.d.). WO2015013715A2 - C-h fluorination of heterocycles with silver (ii) fluoride.

-

PubMed. (n.d.). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. Retrieved from [Link]

Sources

- 1. pure.mpg.de [pure.mpg.de]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selectfluor [commonorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 11. molcore.com [molcore.com]

- 12. SelectFluor - Enamine [enamine.net]

- 13. echemi.com [echemi.com]

- 14. aksci.com [aksci.com]

Application Note: Purification Strategies for 2-Fluoro-3,4-dimethoxypyridine

Abstract & Molecule Profile

This application note details the purification protocols for 2-Fluoro-3,4-dimethoxypyridine (CAS: 163234-74-0), a critical electrophilic scaffold used in the synthesis of proton pump inhibitors (PPIs) and kinase inhibitors. The presence of the C2-fluorine atom creates a unique "warhead" for Nucleophilic Aromatic Substitution (

Chemical Profile[1][2][3][4][5][6]

-

Molecular Formula:

-

Molecular Weight: 157.14 g/mol

-

Physical State: Low-melting solid or viscous oil (purity dependent).

-

Solubility: Soluble in DCM, EtOAc, MeOH; sparingly soluble in Heptane/Water.

-

pKa (Calculated): ~1.5 – 2.0 (The C2-F and C3-OMe groups significantly reduce the basicity of the pyridine nitrogen compared to unsubstituted pyridine).

Impurity Profile

Effective purification requires identifying the specific contaminants arising from standard synthesis routes (e.g., Balz-Schiemann or Halogen Exchange).

| Impurity Type | Structure/Description | Origin | Removal Strategy |

| Precursor | 2-Chloro-3,4-dimethoxypyridine | Incomplete Halex reaction | Flash Chromatography (difficult) or Distillation |

| Hydrolysis Product | 3,4-Dimethoxypyridin-2(1H)-one | Hydrolysis of C2-F (moisture sensitivity) | Base Extraction (removes acidic pyridone) |

| Regioisomer | 2-Fluoro-4,5-dimethoxypyridine | Isomeric starting material | Recrystallization (as HCl salt) |

| Demethylated | 2-Fluoro-3-hydroxy-4-methoxypyridine | Lewis acid byproduct | Silica Gel Chromatography |

Purification Decision Matrix

The following workflow illustrates the logical selection of purification methods based on crude purity and scale.

Figure 1: Decision matrix for selecting the optimal purification route based on the physical state and initial purity of the crude material.

Detailed Protocols

Method A: Flash Chromatography (Silica Gel)

Best for: Removing non-polar precursors (halides) and polar byproducts (pyridones). Constraint: The basic nitrogen can cause "tailing" on acidic silica.

Protocol:

-

Stationary Phase: High-performance spherical silica gel (20–40 µm).

-

Mobile Phase Preparation:

-

Solvent A: Hexanes (or Heptane)

-

Solvent B: Ethyl Acetate (EtOAc)[1]

-

Modifier: Add 1% Triethylamine (TEA) or 1%

to Solvent B to neutralize silica acidity.

-

-

Loading: Dissolve crude oil in minimum DCM. Load <5% w/w relative to silica mass.

-

Elution Gradient:

-

0–5 min: 100% A (Elutes non-polar impurities).

-

5–20 min: 0%

30% B (Product typically elutes here). -

20–30 min: 30%

100% B (Flushes polar pyridones).

-

-

Detection: UV at 254 nm (Strong absorption by pyridine ring).

Expert Insight: If the 2-Chloro analog is present, it will co-elute with the 2-Fluoro product on standard silica. In this case, switch to Method C (Salt Formation) as the lattice energy differences between Cl and F salts often allow separation.

Method B: Modified Acid-Base Extraction

Best for: Bulk removal of neutral tars and highly acidic phenols.

Challenge: The 2-Fluoro group reduces the basicity of the nitrogen (

Protocol:

-

Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc).

-

Acid Extraction (Critical Step):

-

Extract organic layer with 3M HCl (Cold, 0–5°C).

-

Note: The higher concentration is required to protonate the electron-deficient pyridine. Keep cold to prevent acid-catalyzed hydrolysis of the methoxy groups [1].

-

Repeat extraction 2x. Combine aqueous layers.[2]

-

-

Washing: Wash the combined acidic aqueous layer with fresh EtOAc to remove non-basic impurities (starting materials).

-

Neutralization:

-

Cool aqueous layer to 0°C.[2]

-

Slowly adjust pH to ~9 using 6M NaOH or saturated

. -

Warning: Do not exceed pH 10 or heat the solution, as

can displace the Fluorine (

-

-

Recovery: Extract the turbid aqueous mixture with DCM (3x). Dry over

and concentrate.

Method C: Hydrochloric Salt Crystallization (High Purity)

Best for: Final polishing to >99.5% purity and stabilizing the compound for storage.

Protocol:

-

Solvent System: Isopropyl Alcohol (IPA) / Diethyl Ether (

). -

Procedure:

-

Dissolve 10g of semi-pure free base in 30 mL of anhydrous IPA.

-

Cool to 0°C under Nitrogen.

-

Dropwise add 1.1 equivalents of 2M HCl in Diethyl Ether .

-

A white precipitate should form immediately.

-

Stir at 0°C for 1 hour.

-

-

Filtration: Filter the solid under Argon (hygroscopic). Wash with cold

. -

Drying: Vacuum dry at 40°C.

Yield: Typically 85–90% recovery. Advantage: The hydrochloride salt is significantly more stable to oxidation and hydrolysis than the free base.

Quality Control & Stability

Analytical Parameters

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | > 98.0% Area |

| Identity | 1H-NMR (DMSO-d6) | Doublet at |

| Fluorine | 19F-NMR | Singlet (or coupled doublet) at approx -70 to -80 ppm. |

| Water | Karl Fischer | < 0.5% (Critical to prevent hydrolysis) |

Stability Warning

The C2-Fluorine bond is activated. Avoid storage in protic solvents (MeOH/EtOH) for extended periods without buffering, as slow solvolysis can occur. Store the free base at -20°C; the HCl salt is stable at room temperature in a desiccator.

References

-

Schlosser, M., et al. "Site-Selective C-H Fluorination of Pyridines and Diazines." Organic Syntheses, 2017, 94, 46-53.[3]

-

Fier, P. S., & Hartwig, J. F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 2014, 136(28), 10139–10147.

-

PubChem Compound Summary. "2-Fluoro-3-methoxypyridine" (Analogous Structure Data). National Center for Biotechnology Information.

Sources

Application Note: Pd-Catalyzed Functionalization of 2-Fluoro-3,4-dimethoxypyridine

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic functionalization of 2-Fluoro-3,4-dimethoxypyridine , a privileged scaffold in kinase inhibitor and proton pump inhibitor (PPI) discovery.

Unlike standard pyridines, this substrate presents a unique "Push-Pull" electronic environment: the electron-withdrawing 2-fluoro and pyridine nitrogen compete with the electron-donating 3,4-dimethoxy groups. This guide focuses on Palladium-Catalyzed Cross-Coupling , specifically prioritizing C-H Activation (for direct functionalization) and Defluorinative Coupling (for utilizing the fluorine handle).

Executive Summary & Reactivity Profile

Substrate: 2-Fluoro-3,4-dimethoxypyridine CAS: (Analogous derivatives: 72830-09-2 for chloromethyl variant) Key Reactivity Zones:

-

C-2 Position (F-Handle): Activated for Nucleophilic Aromatic Substitution (

) and oxidative addition (with specialized Pd-ligands). -

C-5 Position (Steric/Electronic Sweet Spot): The most nucleophilic carbon on the ring, activated by the para-methoxy (C-4) and ortho-methoxy (C-3) groups. Ideal for electrophilic palladation and C-H activation.

-

C-6 Position: Acidic C-H bond (adjacent to Nitrogen), susceptible to deprotonation-based mechanisms (Lithiations/CMD).

Electronic Reactivity Map

-

3,4-Dimethoxy: Strong

-donors. They deactivate the ring towards -

2-Fluoro: Inductive withdrawer. Stabilizes oxidative addition at C-H bonds by lowering the LUMO energy, but makes the C-Pd bond prone to protodehalogenation if not carefully managed.

Mechanistic Pathways (Graphviz Visualization)

The following diagram illustrates the divergent pathways for functionalizing this scaffold: Path A (C-H Activation at C-5) and Path B (Defluorinative Coupling at C-2).

Caption: Path A (Blue) utilizes the directing effect of methoxy groups for C-5 arylation. Path B (Red) represents the challenging activation of the C-F bond.

Experimental Protocols

Protocol A: Direct C-H Arylation at C-5 (Recommended)

Objective: Introduce an aryl group at the C-5 position without pre-halogenation. This exploits the electron-rich nature of the C-5 position induced by the 4-OMe group.

Reagents & Conditions:

-

Catalyst: Pd(OAc)

(5-10 mol%) -

Ligand: P(t-Bu)

Me -

Oxidant/Additive: Ag

CO -

Coupling Partner: Aryl Iodide (Ar-I) or Aryl Boronic Acid (requires oxidative conditions).

Step-by-Step Procedure:

-

Setup: In a glovebox or under Argon flow, charge a 15 mL pressure vial with:

-

2-Fluoro-3,4-dimethoxypyridine (1.0 equiv, 1.0 mmol)

-

Aryl Iodide (1.2 equiv)

-

Pd(OAc)

(11 mg, 0.05 mmol) -

Ag

CO -

PivOH (30 mg, 0.3 mmol) – Crucial for Concerted Metallation-Deprotonation.

-

-

Solvent: Add anhydrous HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol (3.0 mL). Note: HFIP stabilizes the electron-deficient Pd-intermediate.

-

Reaction: Seal the vial and heat to 100 °C for 16 hours.

-

Workup: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove silver salts.

-

Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc gradient).

Why this works: The pivalate anion (PivO-) acts as a proton shuttle, lowering the energy barrier for breaking the C-5 H bond. The 4-OMe group directs the electrophilic Pd species to the ortho (C-5) position.

Protocol B: Defluorinative Suzuki-Miyaura Coupling (C-2)

Objective: Replace the C-2 Fluorine with an aryl group. Note: This is chemically difficult. Standard conditions typically fail. This protocol uses specialized "F-activation" conditions.

Reagents:

-

Catalyst: Pd

(dba) -

Ligand: BrettPhos or RuPhos (4-6 mol%) – Bulky, electron-rich ligands are required to facilitate oxidative addition into the C-F bond.

-

Base: K

PO -

Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Procedure:

-

Activation: In a Schlenk tube, pre-mix Pd

(dba) -

Addition: Add 2-Fluoro-3,4-dimethoxypyridine (1.0 mmol), Aryl Boronic Acid (1.5 equiv), and K

PO -

Reaction: Heat to 110-130 °C for 24 hours. Vigorous heating is required to break the C-F bond (approx. 115 kcal/mol).

-

Monitoring: Monitor via LC-MS. If conversion is low (<20%), consider switching to a Ni-catalyzed system (Ni(COD)

/PCy

Protocol C: The "Standard" Route (Via 5-Bromo Precursor)

Objective: High-yield coupling using a pre-functionalized bromide. This is the most reliable method for library synthesis.

Substrate Synthesis: Bromination of 2-Fluoro-3,4-dimethoxypyridine using NBS/MeCN yields the 5-Bromo derivative exclusively.

Coupling Protocol:

-

Mix: 5-Bromo-2-fluoro-3,4-dimethoxypyridine (1.0 equiv) + Aryl Boronic Acid (1.2 equiv).

-

Catalyst: Pd(dppf)Cl

-

Base: Na

CO -

Solvent: DME or Toluene/EtOH (4:1).

-

Conditions: 80 °C, 4 hours.

-

Result: Quantitative conversion to the 5-aryl derivative, retaining the 2-fluoro handle for later

with amines.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| No Reaction (Protocol A) | Catalyst poisoning by Pyridine N | Switch solvent to HFIP or add Lewis Acid (e.g., Mg(OtBu) |

| Protodefluorination | Reductive elimination of H-Pd-F | Use strictly anhydrous solvents; avoid hydride sources (e.g., alcohols) in Protocol B. |

| Regioisomer Mix (C-5 vs C-6) | Poor directing effect | Increase steric bulk of the ligand (e.g., switch from PPh |

| Black Pd Precipitation | Catalyst decomposition | Add 10 mol% free ligand; ensure O |

References

-

Mechanisms of C-H Activation in Pyridines

-

Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metallation-Deprotonation (CMD) pathway.

-

-

Pd-Catalyzed C-F Activation

-

Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis.

-

-

Functionalization of Alkoxypyridines

-

Ye, M., & Sanford, M. S. (2010). Pd-Catalyzed C-H Functionalization of Heterocycles.

-

-

Buchwald-Hartwig Coupling on Pyridines

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide.

-

Sources

Application Note: A Scalable and Validated Synthesis of 2-Fluoro-3,4-dimethoxypyridine

Introduction

2-Fluoro-3,4-dimethoxypyridine is a key building block in contemporary medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active agents. Its unique electronic properties, conferred by the fluorine substituent, can significantly modulate the physicochemical and metabolic profiles of lead compounds, making it a valuable scaffold in drug discovery. This application note provides a detailed, scalable, and robust protocol for the synthesis of 2-Fluoro-3,4-dimethoxypyridine, designed for researchers and professionals in the pharmaceutical and chemical industries. The presented methodology emphasizes safety, efficiency, and high purity of the final product, ensuring its suitability for downstream applications.

The synthetic strategy detailed herein proceeds via a two-step sequence, commencing with the synthesis of the crucial intermediate, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, followed by a nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom. This approach was selected for its reliability and scalability, utilizing readily available starting materials.

Materials and Methods

Reagents and Solvents

All reagents were of ACS grade or higher and used as received unless otherwise noted.

-

Maltol

-

Dimethyl sulfate (DMS)

-

Ammonia solution

-

Thionyl chloride (SOCl₂)

-

Sodium methoxide

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Toluene

-

Methanol

-

Potassium fluoride (KF)

-

Kryptofix 2.2.2 (optional, as a phase-transfer catalyst)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment

-

Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser

-

Addition funnels

-

Rotary evaporator

-

Vacuum filtration apparatus

-

Standard laboratory glassware

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

High-Performance Liquid Chromatography (HPLC) system

Experimental Protocols

Part 1: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride

The synthesis of the chlorinated intermediate is a multi-step process starting from maltol.[1] This established route involves methylation, ammonification, chlorination, oxidation, methoxy substitution, and finally chlorination of the hydroxymethyl intermediate.[1] For the purpose of this application note, we will focus on the final chlorination step from the commercially available 2-hydroxymethyl-3,4-dimethoxypyridine, as the preceding steps are well-documented in the patent literature.[1][2]

Protocol: Chlorination of 2-Hydroxymethyl-3,4-dimethoxypyridine

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber, suspend 2-hydroxymethyl-3,4-dimethoxypyridine (50 g, 0.296 mol) in toluene (500 mL).

-

Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. Slowly add thionyl chloride (38.7 mL, 0.532 mol) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate as a white solid. Filter the solid under vacuum and wash with cold toluene (2 x 50 mL).

-

Drying: Dry the collected solid in a vacuum oven at 40 °C to a constant weight to afford 2-chloromethyl-3,4-dimethoxypyridine hydrochloride as a white to off-white solid.

Expected Yield: 90-95%

Part 2: Scale-up Synthesis of 2-Fluoro-3,4-dimethoxypyridine

This part details the nucleophilic aromatic substitution (SNAr) reaction to replace the chlorine atom with fluorine. The reactivity of halopyridines in SNAr reactions is well-established, with the rate of reaction often being faster for fluoropyridines compared to chloropyridines.[3] However, the displacement of a chloride is a practical and widely used method. The use of an aprotic polar solvent like DMSO is crucial to solvate the potassium fluoride and enhance its nucleophilicity.[4]

Protocol: Fluorination of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride

-

Preparation of Fluorinating Agent: In a dry 2 L jacketed reactor equipped with an overhead stirrer, nitrogen inlet, and temperature probe, add anhydrous potassium fluoride (51.5 g, 0.887 mol). Dry the KF under vacuum at 120 °C for 4 hours. Cool to room temperature under nitrogen.

-

Reaction Setup: Add anhydrous dimethyl sulfoxide (DMSO, 1 L) to the reactor. Stir the suspension until the KF is well dispersed.

-

Substrate Addition: Add 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (100 g, 0.446 mol) to the reactor in one portion.

-

Reaction: Heat the reaction mixture to 140-150 °C and maintain for 12-16 hours. Monitor the reaction progress by HPLC or GC-MS for the disappearance of the starting material and the formation of the product.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water (2 L).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 500 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2 x 500 mL) and then with brine (500 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-fluoro-3,4-dimethoxypyridine as a clear oil or low-melting solid.

Expected Yield: 65-75%

Data Presentation

| Parameter | Step 1: Chlorination | Step 2: Fluorination |

| Starting Material | 2-Hydroxymethyl-3,4-dimethoxypyridine | 2-Chloromethyl-3,4-dimethoxypyridine HCl |

| Key Reagents | Thionyl chloride, Toluene | Potassium fluoride, DMSO |

| Reaction Temperature | 60 °C | 140-150 °C |

| Reaction Time | 2 hours | 12-16 hours |

| Typical Yield | 90-95% | 65-75% |

| Product Purity (by HPLC) | >98% | >99% |

Visualizations

Synthetic Workflow Diagram

Caption: Overall synthetic route from maltol to 2-Fluoro-3,4-dimethoxypyridine.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

Sources

- 1. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 2. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Analytical Methods for the Quantification of 2-Fluoro-3,4-dimethoxypyridine: A Comprehensive Guide

Introduction

2-Fluoro-3,4-dimethoxypyridine is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of a fluorine atom can significantly influence the metabolic stability, bioavailability, and binding affinity of active pharmaceutical ingredients (APIs)[1][2]. Therefore, the accurate and precise quantification of this fluorinated pyridine derivative is paramount during drug development and for quality control of the final product. This application note provides detailed protocols for the quantification of 2-Fluoro-3,4-dimethoxypyridine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure reliability and robustness[3][4][5][6].

Physicochemical Properties of 2-Fluoro-3,4-dimethoxypyridine

A thorough understanding of the analyte's properties is crucial for method development.

| Property | Value | Source |

| Molecular Formula | C₇H₈FNO₂ | PubChem |

| Molecular Weight | 157.14 g/mol | PubChem |

| Melting Point | 155 °C (decomposes) | [7][8] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water, slightly soluble in chloroform and methanol | [7] |

These properties, particularly the solubility and thermal stability, guide the selection of appropriate analytical techniques and sample preparation procedures. The compound's volatility and thermal stability make it amenable to both HPLC and GC analysis.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the quantification of pharmaceutical compounds due to its high resolution and sensitivity[9][10][11]. A reverse-phase HPLC method with UV detection is presented here for the routine analysis of 2-Fluoro-3,4-dimethoxypyridine. The causality behind the selection of a C18 column lies in its hydrophobicity, which provides good retention for the moderately polar analyte. The mobile phase composition is optimized to achieve a balance between retention time and peak shape.

Experimental Workflow for HPLC Analysis

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmtech.com [pharmtech.com]

- 3. database.ich.org [database.ich.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. fda.gov [fda.gov]

- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 7. 2-Chloromethyl-3,4-dimethoxypyridinium chloride | 72830-09-2 [chemicalbook.com]

- 8. 2-(Chloromethyl)-3,4-dimethoxypyridine 97 72830-09-2 [sigmaaldrich.com]

- 9. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-3,4-dimethoxypyridine

Status: Operational Ticket ID: F-PYR-34-OMe Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Electron-Rich" Paradox

Welcome to the technical support hub for 2-Fluoro-3,4-dimethoxypyridine . If you are accessing this guide, you have likely encountered a stalled reaction or a low-yielding synthesis.

The Core Challenge: Standard nucleophilic fluorination protocols (Halex) rely on the ring being electron-deficient (e.g., nitro- or cyano-substituted) to facilitate SNAr mechanisms.[1] However, your target molecule contains two strong electron-donating groups (EDGs) at positions 3 and 4. These methoxy groups push electron density into the pyridine ring, significantly deactivating the C2 position toward nucleophilic attack by fluoride.

This guide provides three validated workflows to overcome this electronic deactivation, structured by the specific starting material you are using.

Module 1: The Halex Route (Starting from 2-Chloro-3,4-dimethoxypyridine)

Scenario: You are attempting to convert the 2-chloro precursor using Potassium Fluoride (KF) in a polar aprotic solvent, but conversion is stuck <20% or impurities are forming.

Root Cause Analysis: The "Naked" Fluoride Problem

In standard conditions (KF/DMSO), the fluoride ion is often too tightly ion-paired or solvated to attack the electron-rich ring. You need "naked" fluoride—a highly reactive, poorly solvated anion—to overcome the electronic barrier of the dimethoxy groups.

Troubleshooting Protocol: Advanced Halex Conditions

| Parameter | Standard (Fails) | Optimized (Recommended) | Technical Rationale |

| Fluoride Source | KF (Spray-dried) | CsF (Cesium Fluoride) | Cs+ is larger/softer than K+, creating a looser ion pair with F-, increasing nucleophilicity [1]. |

| Solvent | DMSO or DMF | Sulfolane or Tetraglyme | Sulfolane is thermally stable >200°C and resists nucleophilic attack better than DMF/DMSO at high temps. |

| Catalyst | None | 18-Crown-6 (with KF) or TDA-1 | Phase Transfer Catalysts (PTC) strip the cation, leaving the F- "naked" and reactive. |

| Drying | Oven drying | Azeotropic Distillation | Water forms H-bonds with F-, killing reactivity. Use Toluene azeotrope in situ. |

Step-by-Step Optimization Workflow

-

The Azeotropic Dry-Down:

-

Charge reaction vessel with 2-chloro-3,4-dimethoxypyridine (1.0 eq), CsF (2.5 eq), and PTC (0.1 eq).

-

Add Sulfolane (5V) and Toluene (2V).

-

Heat to 130°C with a Dean-Stark trap. Remove toluene completely to strip trace water.

-

Why? Even 0.1% water can quench the reaction by solvating the fluoride ion [2].

-

-

The Thermal Push:

-

Raise temperature to 180°C–210°C .

-

Monitor by HPLC every 2 hours.

-

Critical Stop: If you observe the formation of 2-hydroxy-3,4-dimethoxypyridine (hydrolysis product), your system is wet. Stop, dry reagents, and restart.

-

-

Workup Strategy:

-

Do not use aqueous extraction immediately. Sulfolane is difficult to extract.

-

Dilute with diethyl ether or MTBE (precipitates inorganic salts).

-

Filter salts, then wash the organic phase with water (3x) to remove Sulfolane.

-

Module 2: The Balz-Schiemann Route (Starting from 2-Amino-3,4-dimethoxypyridine)

Scenario: You are avoiding the Halex route due to forcing conditions, but are concerned about the stability of the diazonium intermediate.

The "Stability" Advantage

Contrary to electron-poor pyridines, the 3,4-dimethoxy groups actually stabilize the diazonium cation via resonance donation. This makes the Balz-Schiemann route (Amine

Visualizing the Pathway

Figure 1: The Balz-Schiemann workflow. The isolation of the diazonium salt allows for purification before the critical thermal decomposition step.

Protocol: The "One-Pot" Modification (Safer)

Isolating dry diazonium salts is a safety risk (explosion hazard).[2] For this substrate, use the Pyridine-HF (Olah's Reagent) method [4].

-

Reagents: Use 70% HF/Pyridine (highly corrosive—use PTFE vessels only).

-

Diazotization: Add the amine to HF/Pyridine at -10°C. Add NaNO₂ slowly.

-

Decomposition: Warm the mixture to room temperature, then heat to 50°C. The fluoride is already present in high concentration, facilitating the displacement of N₂.

-

Quench: Pour onto crushed ice/K₂CO₃ (Exothermic!).

Module 3: Advanced Catalysis (Transition Metal Mediated)

Scenario: You require mild conditions and have access to glovebox/Schlenk line facilities.

The Copper-Mediated Solution

For electron-rich arenes where SNAr is difficult, oxidative fluorination using Copper (I/II) is the modern standard. This bypasses the need for an electron-deficient ring.

-

Reagents: (MesCu)₂ or Cu(MeCN)₄PF₆ with AgF.

-

Mechanism: Oxidative addition of the aryl halide to Cu(I), followed by reductive elimination of Ar-F.

-

Reference Protocol: Use the Sanford or Ritter type fluorination conditions tailored for electron-rich heteroaromatics [5].

Troubleshooting & FAQs

Q1: I have 10% starting material (2-Cl) remaining. How do I purify?

A: Separation is difficult due to similar boiling points.

-

Chemical Trick: Add a nucleophile that reacts faster with the chloro species than the fluoro species (e.g., morpholine) and heat briefly. The 2-chloro will convert to the 2-morpholino adduct (very polar), while the 2-fluoro (stronger C-F bond) remains intact. The impurity can then be removed by an acidic wash or silica column [6].

Q2: My product turns black upon storage.

A: 2-Fluoro-3,4-dimethoxypyridine is acid-sensitive. Trace HF or HCl generated during synthesis can catalyze autocatalytic decomposition.

-

Fix: Store over a few pellets of solid K₂CO₃ or in a solution with 1% Triethylamine to maintain a basic microenvironment.

Q3: Can I use TBAF (Tetrabutylammonium Fluoride)?

A: Avoid. Commercial TBAF contains significant water ("wet" TBAF). Even "anhydrous" TBAF undergoes Hofmann elimination to form bifluoride (HF₂⁻) and tributylamine, which are not reactive enough for this deactivated substrate. Use CsF or anhydrous TMAF (Tetramethylammonium Fluoride) if available.

References

-

Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[1][3][4][5][6][7][8][9][10] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society.

-

Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society.

-

Scientific Update. (2019). The Balz-Schiemann Reaction: Mechanisms and Safety. Scientific Update UK.

-

Olah, G. A., et al. (1979). Synthetic Methods and Reactions;[5][6][7][8][10][11][12][13] 63. Pyridinium Poly(hydrogen Fluoride). Synthesis.[1][2][4][5][6][7][8][12]

-

Ye, Y., & Sanford, M. S. (2013). Mild Copper-Mediated Fluorination of Aryl Stannanes and Aryl Trifluoroborates. Journal of the American Chemical Society.

-

Process Chemistry Tips. (2017). Purification of Fluoroarenes from Chloroarenes. Common Organic Chemistry.

Disclaimer: This guide involves the handling of hazardous reagents including HF and Diazonium salts.[10] All protocols must be reviewed by your institution's safety officer before execution.

Sources

- 1. gchemglobal.com [gchemglobal.com]

- 2. researchgate.net [researchgate.net]

- 3. byjus.com [byjus.com]

- 4. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 5. asianpubs.org [asianpubs.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Cu-Mediated C-H 18F-Fluorination of Electron-Rich (Hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scientificupdate.com [scientificupdate.com]

- 11. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

Technical Support Center: Overcoming Regioselectivity Issues in Pyridine Functionalization

Welcome to the Technical Support Center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selectively modifying the pyridine ring. The inherent electronic properties of pyridine—an electron-deficient aromatic system with a coordinating nitrogen atom—present unique challenges to achieving regiochemical control.[1][2][3] This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these hurdles in your experiments.

The Root of the Challenge: Understanding Pyridine's Reactivity

The pyridine ring's electron-deficient nature deactivates it towards electrophilic aromatic substitution, which typically proceeds slowly and favors the C3 position.[4][5] Conversely, the ring is more susceptible to nucleophilic attack, primarily at the C2 and C4 positions. The lone pair on the nitrogen atom can coordinate to metal catalysts or Lewis acids, which can either be a hindrance or be strategically exploited for directed reactions.[1][2][6] Mastering pyridine functionalization requires a nuanced understanding of how to leverage or suppress these intrinsic properties.

Section 1: Troubleshooting C2-Functionalization

The C2 position is often the most accessible due to its proximity to the nitrogen atom, which can be exploited through directed metalation or inherent electronic bias. However, issues with selectivity and side reactions are common.

FAQ 1: My directed ortho-metalation (DoM) at C2 is giving low yields and competing C2-addition. What's going wrong?

Answer: This is a classic issue when using strong organolithium bases like n-butyllithium (n-BuLi).[7][8] While the directing group aims to facilitate deprotonation at C2, competitive nucleophilic addition of the alkyllithium reagent to the C2 position can occur.[7]

Causality and Troubleshooting:

-

Base Selection: The choice of base is critical. Sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are often superior to alkyllithiums for deprotonation. Their bulkiness disfavors nucleophilic addition.

-